molecular formula C24H21FN4O5 B14921690 4-fluoro-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide

4-fluoro-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide

Cat. No.: B14921690
M. Wt: 464.4 g/mol
InChI Key: BMNHPAWAENJOLE-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N~1~-[3-(1-{(E)-2-[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}ETHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a nitrophenoxy group, and a hydrazonoethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-[3-(1-{(E)-2-[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}ETHYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Nitration: Introduction of the nitro group into a phenol derivative.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzene ring.

    Hydrazone Formation: Reaction of the nitrophenoxy compound with a hydrazine derivative to form the hydrazono group.

    Amidation: Coupling of the hydrazonoethylphenyl intermediate with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-[3-(1-{(E)-2-[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}ETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydrazono group to an azo or nitroso group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and hydrogen gas (H~2~) in the presence of a palladium catalyst.

    Substitution: Reagents like bromine (Br~2~) and sulfuric acid (H~2~SO~4~) for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of azo or nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4-FLUORO-N~1~-[3-(1-{(E)-2-[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}ETHYL)PHENYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-[3-(1-{(E)-2-[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}ETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N~1~-[3-(1-{(E)-2-[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}ETHYL)PHENYL]BENZAMIDE: shares structural similarities with other fluorinated benzamides and nitrophenoxy derivatives.

    4-FLUORO-N~1~-[3-(1-{(E)-2-[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}ETHYL)PHENYL]BENZAMIDE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

  • The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications.
  • The nitrophenoxy group contributes to the compound’s reactivity and potential as a precursor for further chemical modifications.

Properties

Molecular Formula

C24H21FN4O5

Molecular Weight

464.4 g/mol

IUPAC Name

4-fluoro-N-[3-[(E)-C-methyl-N-[2-(2-nitrophenoxy)propanoylamino]carbonimidoyl]phenyl]benzamide

InChI

InChI=1S/C24H21FN4O5/c1-15(27-28-23(30)16(2)34-22-9-4-3-8-21(22)29(32)33)18-6-5-7-20(14-18)26-24(31)17-10-12-19(25)13-11-17/h3-14,16H,1-2H3,(H,26,31)(H,28,30)/b27-15+

InChI Key

BMNHPAWAENJOLE-JFLMPSFJSA-N

Isomeric SMILES

CC(C(=O)N/N=C(\C)/C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F)OC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.